molecular formula C13H14INO B261150 N,N-diallyl-2-iodobenzamide

N,N-diallyl-2-iodobenzamide

Cat. No.: B261150
M. Wt: 327.16 g/mol
InChI Key: BTSPVIYAWZNHEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-Diallyl-2-iodobenzamide is a substituted benzamide derivative characterized by two allyl groups attached to the nitrogen atom of the benzamide core and an iodine atom at the ortho position of the benzene ring. The allyl groups may enhance solubility in nonpolar solvents and introduce sites for further functionalization, such as cycloadditions or oxidation.

Properties

Molecular Formula

C13H14INO

Molecular Weight

327.16 g/mol

IUPAC Name

2-iodo-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C13H14INO/c1-3-9-15(10-4-2)13(16)11-7-5-6-8-12(11)14/h3-8H,1-2,9-10H2

InChI Key

BTSPVIYAWZNHEZ-UHFFFAOYSA-N

SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1I

Canonical SMILES

C=CCN(CC=C)C(=O)C1=CC=CC=C1I

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares N,N-diallyl-2-iodobenzamide with structurally similar 2-iodobenzamide derivatives, highlighting key differences in substituents and molecular parameters:

Compound Name Substituents on N Molecular Formula Molecular Weight Key Structural Features
This compound (Target) Two allyl groups C₁₃H₁₃INO 341.16 g/mol* Allyl groups for reactivity; iodine at C2
N-Benzyl-2-iodobenzamide Benzyl group C₁₄H₁₂INO 345.16 g/mol Bulky aromatic substituent
N-(2-Ethylphenyl)-2-iodobenzamide 2-Ethylphenyl group C₁₅H₁₴INO 371.19 g/mol Hydrophobic alkyl chain
N-Benzyl-N-(cyclooct-1-enyl)-2-iodobenzamide Benzyl + cyclooctenyl C₂₂H₂₄INO 445.34 g/mol Bicyclic structure for steric effects
N-[2-(2-Fluorophenyl)-1,3-benzoxazol-5-yl]-3-iodobenzamide Benzoxazolyl + fluorophenyl C₂₀H₁₂FIN₂O₂ 458.22 g/mol Heterocyclic backbone

*Calculated based on analogous compounds.

Key Observations:
  • Solubility : Allyl groups may improve solubility in organic solvents (e.g., dichloromethane or ethyl acetate) compared to hydrophobic ethylphenyl or benzyl substituents .
  • Functionalization Potential: The allyl groups in the target compound allow for post-synthetic modifications, such as dihydroxylation or epoxidation, which are absent in benzoxazol-containing analogs .
Reactivity in Cross-Coupling Reactions:
  • However, steric hindrance from substituents (e.g., benzyl or cyclooctenyl) may reduce reaction rates compared to the diallyl variant .
  • Byproduct Formation : Bulky substituents increase the risk of steric-driven side reactions, such as incomplete coupling or dimerization.

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